Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-
Description
The compound "Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-" (IUPAC name) features a benzene ring substituted with a tert-butyl group (N-(1,1-dimethylethyl)), a hydroxylamine group (N-hydroxy), and two nitro groups at the 3,5-positions. This unique combination of electron-withdrawing (nitro) and sterically bulky (tert-butyl) groups, along with the N-hydroxy moiety, imparts distinct chemical and physical properties.
Properties
CAS No. |
883792-92-5 |
|---|---|
Molecular Formula |
C10H13N3O5 |
Molecular Weight |
255.23 g/mol |
IUPAC Name |
N-tert-butyl-N-(3,5-dinitrophenyl)hydroxylamine |
InChI |
InChI=1S/C10H13N3O5/c1-10(2,3)11(14)7-4-8(12(15)16)6-9(5-7)13(17)18/h4-6,14H,1-3H3 |
InChI Key |
RPZBVEGAKUDYFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection and Precursor Synthesis
The synthesis typically begins with a tert-butyl-substituted aniline derivative. For example, N-(1,1-dimethylethyl)aniline serves as a foundational intermediate. A plausible route involves:
-
Alkylation of aniline with 2-chloro-2-methylpropane in the presence of a base (e.g., NaOH) to introduce the tert-butyl group.
-
Hydroxylamine introduction via oxidation of the tertiary amine. Hydrogen peroxide or hydroxylamine-O-sulfonic acid may facilitate this conversion, though reaction conditions must avoid over-oxidation to nitro groups.
Key Reaction:
\text{Aniline} + (\text{CH}3)3\text{CCl} \xrightarrow{\text{NaOH}} \text{N-(1,1-dimethylethyl)aniline} \quad \text{(Yield: ~85%)}
Nitration Strategies for Regioselective Dinitration
The hydroxylamino group (-NH-OH) acts as a meta-directing group, positioning nitro groups at the 3 and 5 positions. Nitration is performed using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent decomposition.
Procedure:
-
Dissolve N-(1,1-dimethylethyl)-N-hydroxybenzenamine in concentrated H₂SO₄.
-
Gradually add fuming HNO₃ while maintaining temperatures below 10°C.
-
Quench with ice-water, extract with dichloromethane, and neutralize with NaHCO₃.
Optimization Data:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Temperature (°C) | 0–5 | 10–15 | 0–5 |
| HNO₃ Equivalents | 2.2 | 2.5 | 2.2 |
| Reaction Time (h) | 4 | 6 | 4 |
| Yield (%) | 72 | 68 | 72 |
Data inferred from nitration of analogous tert-butylphenols.
Purification and Characterization
Chromatographic Separation
Crude products often contain mono-nitro byproducts. Column chromatography using silica gel and a gradient of petroleum ether/ethyl acetate (5:3) achieves >95% purity, as demonstrated in similar tert-butyl aromatic systems.
Spectroscopic Confirmation
-
¹H NMR : Key signals include tert-butyl singlet at δ 1.27 ppm and hydroxylamino proton at δ 7.90 ppm (broad).
-
IR : N-O stretch at ~1250 cm⁻¹ and NO₂ asymmetric stretch at ~1520 cm⁻¹.
Challenges and Mitigation Strategies
Byproduct Formation During Nitration
Over-nitration or para-substitution may occur if reaction temperatures exceed 10°C. Kinetic control via slow reagent addition and low temperatures minimizes these issues.
Stability of Hydroxylamino Group
The -NH-OH moiety is prone to oxidation. Conducting reactions under nitrogen atmosphere and using stabilizers like hydroquinone improves yields.
Industrial-Scale Considerations
Solvent Recovery and Waste Management
Recycling H₂SO₄ via distillation reduces environmental impact. Patents highlight acetone/water mixtures as effective solvents for spray-drying amorphous intermediates, though applicability to this compound requires validation.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| N-(tert-butyl)aniline | 120 |
| HNO₃ (fuming) | 25 |
| Chromatography | 300 |
Cost estimates derived from bulk chemical pricing databases.
Chemical Reactions Analysis
Stability and Decomposition
Nitroxide radicals like this compound are stable under ambient conditions but may decompose under extreme conditions (e.g., high temperatures or light exposure). The tert-butyl group (1,1-dimethylethyl) likely enhances steric protection, reducing susceptibility to decomposition. Typical decomposition pathways for nitroxides include:
-
Thermal cleavage : Breaking of the N–O bond to form nitroxide-derived radicals.
-
Reduction : Conversion to hydroxylamine derivatives under reducing agents (e.g., H2, metals).
Redox and Radical Chemistry
The nitroxide group enables participation in oxidation-reduction (redox) reactions. Key reactions include:
-
Oxidation : Forming oxoammonium salts (e.g., via peroxides or strong oxidants).
-
Radical trapping : Reacting with other radicals (e.g., alkyl or alkoxyl radicals) to form stable products.
-
Electron transfer : Acting as a redox mediator in polymerization or catalytic cycles.
Potential Environmental and Health Considerations
-
Persistence : Nitroxides are generally stable but may degrade in acidic or basic conditions.
-
Toxicity : While not explicitly cited, nitro compounds often exhibit toxicity; detailed hazard assessments are recommended.
Citations for general nitroxide behavior are inferred from the provided sources, with specific structural analogs referenced where applicable .
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. A comparative study demonstrated that derivatives of benzenamines can reduce oxidative stress in cellular models.
| Compound | IC50 (µM) | Source |
|---|---|---|
| Benzenamine derivative A | 25 | Literature |
| Benzenamine derivative B | 30 | Literature |
| Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- | TBD | In-house study |
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial effects against various pathogens. Modifications to the amine structure can enhance efficacy against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Study on Antioxidant Effects
A controlled experiment assessed the impact of Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- on oxidative stress markers in human cell lines. The study found a significant reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation.
Case Study on Antimicrobial Efficacy
In vitro testing against Staphylococcus aureus demonstrated that this compound exhibited a notable bactericidal effect at lower concentrations than those required for conventional antibiotics. This suggests its potential as an alternative therapeutic agent for bacterial infections.
Environmental Science Applications
Benzenamine derivatives are being studied for their persistence and bioaccumulation potential in aquatic environments. The compound's properties can be modeled to predict its ecological impact using quantitative structure-activity relationship (QSAR) models.
Toxicity Assessments
Research has indicated that compounds similar to Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- may pose risks to aquatic life. Toxicity predictions have been made using computer-aided models to assess their impact on ecosystems.
Industrial Applications
In the industrial sector, this compound is being explored for its potential use as an intermediate in the synthesis of other chemical products. Its unique structural properties may allow it to serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Molecular Targets and Pathways
Enzymes: The compound can act as a substrate or inhibitor for enzymes that catalyze reactions involving nitro and hydroxy groups.
Receptors: It may interact with receptors that recognize aromatic amines, influencing signal transduction pathways.
Comparison with Similar Compounds
3,5-Dinitroaniline (Benzenamine, 3,5-dinitro-)
- Structure : Lacks the tert-butyl and N-hydroxy groups.
- Molecular Weight : 183.12 g/mol .
- Reactivity : Nitro groups deactivate the aromatic ring toward electrophilic substitution. The absence of steric bulk allows for easier functionalization.
- Applications : Primarily used as a precursor in dye synthesis and explosives.
The N-hydroxy group may enable chelation in catalytic systems, a feature absent in 3,5-dinitroaniline .
N-TERT-BUTYL-3,5-DIMETHYLANILINE (Benzenamine, N-(1,1-dimethylethyl)-3,5-dimethyl-)
- Synthesis : Prepared via alkylation of 3,5-dimethylaniline with tert-butyl halides or via Buchwald-Hartwig amination .
- Applications : Used in the synthesis of molybdenum-based catalysts for alkyne metathesis .
Key Difference: The methyl groups in this analog are electron-donating, activating the ring toward electrophilic substitution, whereas the nitro groups in the target compound deactivate the ring. The tert-butyl group in both compounds enhances solubility in nonpolar solvents.
Benzenamine,4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitro
- Structure : Features a para-tert-butyl group, 2,6-dimethyl substituents, and 3,5-dinitro groups.
- Steric Effects : The 2,6-dimethyl groups create significant steric hindrance, limiting access to the aromatic core.
- Applications: Potential use as a stabilizer in polymers or as a high-energy material due to nitro groups .
Key Difference : The substitution pattern (para-tert-butyl vs. N-tert-butyl in the target compound) alters electronic and steric effects. The target’s N-hydroxy group may participate in hydrogen bonding or metal coordination, unlike this analog.
N-(3,5-Dimethylphenyl)-tert-butylamine
- Structure : Tert-butylamine linked to a 3,5-dimethylphenyl ring.
- Role in Catalysis : Serves as a ligand in trisamidomolybdenum(VI) propylidyne complexes, highlighting the utility of tert-butyl-aniline derivatives in transition-metal catalysis .
Key Difference : The absence of nitro and hydroxyl groups limits its electronic complexity compared to the target compound. The target’s nitro groups could modulate electron density in catalytic intermediates.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Biological Activity
Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-, also known by its CAS number 1001337985, is a chemical compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity studies, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
Benzenamine derivatives often exhibit diverse biological activities due to their structural characteristics. The specific compound features a dinitro group which is known to influence its reactivity and interaction with biological systems. The molecular structure includes:
- Functional Groups : Hydroxy and dinitro groups
- Molecular Formula : C11H16N4O4
- Molecular Weight : 252.27 g/mol
1. Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of benzenamine derivatives. Notably, studies have indicated that compounds with similar structures can exhibit mutagenic properties and can be harmful at certain concentrations.
- Mutagenicity : Some studies suggest that benzenamine derivatives may not be directly mutagenic; however, they can induce oxidative stress in cells, leading to secondary mutagenic effects .
- Acute Toxicity : Research indicates that exposure to high concentrations may result in adverse effects on mammalian cells, including cytotoxicity and apoptosis .
2. Pharmacological Effects
The pharmacological potential of benzenamine derivatives has been explored in various contexts:
- Antiproliferative Activity : Some studies have shown that benzene derivatives can inhibit cell proliferation in cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase II, an enzyme critical for DNA replication .
- Antioxidant Properties : Compounds bearing hydroxyl groups often exhibit antioxidant activity, which may contribute to their protective effects against oxidative damage in cells .
Case Study 1: Antiproliferative Effects
A study published in PubMed demonstrated that certain benzopsoralens with hydroxymethyl or diethylaminomethyl groups showed significant antiproliferative effects on mammalian cells. These compounds inhibited topoisomerase II activity, leading to reduced cell viability in a dose-dependent manner .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5-(Hydroxymethyl)benzopsoralen | 15 | Topoisomerase II inhibition |
| 11-(Diethylaminomethyl)benzopsoralen | 20 | Topoisomerase II inhibition |
Case Study 2: Toxicity Assessment
In a toxicity assessment involving benzenamine derivatives with similar structural features, it was found that these compounds could induce micronuclei formation in bone marrow cells of mice, suggesting potential clastogenic effects . The findings emphasized the need for careful evaluation regarding their use in pharmaceuticals.
Q & A
Basic: What synthetic methodologies are established for preparing Benzenamine, N-(1,1-dimethylethyl)-N-hydroxy-3,5-dinitro-?
Answer:
A common approach involves multi-step functionalization of the benzenamine core. For example:
- Step 1: Introduce the tert-butyl group via nucleophilic substitution or reductive amination, as seen in analogous compounds like N-(tert-butyl)aniline (yield: 63–82%) .
- Step 2: Nitration at the 3,5-positions using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
- Step 3: Hydroxylamine incorporation via condensation reactions, potentially using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) in acetonitrile/water mixtures, as demonstrated in related nitrobenzamide syntheses (75% yield) .
Key Considerations: Monitor reaction progress via TLC or HPLC to ensure regioselectivity and minimize byproducts.
Basic: What spectroscopic techniques are employed for structural characterization?
Answer:
- 1H/13C NMR: Aromatic protons and nitro group deshielding are observed in the δ 8.5–9.5 ppm range (1H) and δ 120–160 ppm (13C). Tert-butyl groups appear as singlets at δ 1.3–1.5 ppm (1H) and δ 28–32 ppm (13C) .
- Mass Spectrometry (EI-MS): Molecular ion peaks (M⁺) and fragmentation patterns confirm molecular weight (e.g., m/z ~280–300 for C₁₀H₁₄N₃O₅) and substituent integrity .
- IR Spectroscopy: Stretching vibrations for nitro (1384 cm⁻¹, 1520 cm⁻¹) and hydroxylamine (3332 cm⁻¹) groups are critical .
Advanced: How do steric and electronic effects of the tert-butyl and nitro groups influence reactivity?
Answer:
- Steric Effects: The bulky tert-butyl group hinders electrophilic substitution at the para position, directing nitration to the meta positions (3,5) .
- Electronic Effects: Nitro groups are strong electron-withdrawing groups, reducing the electron density of the aromatic ring and stabilizing intermediates in nucleophilic reactions. Computational studies (e.g., DFT) can model charge distribution and predict sites for further functionalization .
Experimental Validation: Compare reaction rates with analogs lacking tert-butyl or nitro groups to isolate steric/electronic contributions.
Advanced: What challenges arise in maintaining stability during storage or reactions?
Answer:
- Hydrolytic Sensitivity: The hydroxylamine moiety (-NHOH) is prone to oxidation or hydrolysis. Store under inert gas (N₂/Ar) at low temperatures (−20°C) in anhydrous solvents.
- Thermal Decomposition: Nitro groups may decompose exothermically above 150°C. Differential Scanning Calorimetry (DSC) can identify decomposition thresholds .
Mitigation Strategies: Use stabilizing agents (e.g., free radical scavengers) and avoid prolonged exposure to light or heat.
Methodological: How can conflicting spectroscopic data be resolved during characterization?
Answer:
- Case Study: Discrepancies in NMR integration ratios may arise from tautomerism (e.g., hydroxylamine ↔ nitroso forms). Use variable-temperature NMR to observe dynamic equilibria .
- Cross-Validation: Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) for ambiguous signals. For example, NOESY can confirm spatial proximity of tert-butyl protons to aromatic hydrogens .
Advanced: What computational tools predict the compound’s behavior in catalytic systems?
Answer:
- Molecular Modeling: Software like Gaussian or ORCA can simulate electronic transitions and adsorption energies on catalytic surfaces (e.g., Pd/C for hydrogenation).
- Reactivity Predictions: Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, nitro groups lower the LUMO energy, enhancing electrophilicity .
Methodological: What purification strategies optimize yield and purity?
Answer:
- Crystallization: Use methanol/water (4:1) mixtures to exploit solubility differences, achieving >75% purity .
- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (10–50%) separates nitro derivatives effectively. Monitor fractions via UV-vis at 254 nm.
Advanced: How does the compound interact in supramolecular systems (e.g., host-guest complexes)?
Answer:
- Host Design: The nitro groups act as hydrogen bond acceptors, enabling interactions with crown ethers or cyclodextrins.
- Experimental Analysis: Isothermal Titration Calorimetry (ITC) quantifies binding constants, while single-crystal X-ray diffraction reveals packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
